molecular formula C7H10O6P2S B022174 [phenylsulfanyl(phosphono)methyl]phosphonic acid CAS No. 89987-43-9

[phenylsulfanyl(phosphono)methyl]phosphonic acid

Cat. No.: B022174
CAS No.: 89987-43-9
M. Wt: 284.17 g/mol
InChI Key: VXXPFBLPDLBNGO-UHFFFAOYSA-N
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Description

Deschloro Tiludronic Acid 2-Methyl-2-propanamine is an anti-inflammatory compound derived from methylenediphosphonic acid.

Scientific Research Applications

Deschloro Tiludronic Acid 2-Methyl-2-propanamine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphorylation.

    Biology: The compound is studied for its anti-inflammatory properties and potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

For safety, it’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

As for future directions, Deschloro Tiludronic Acid 2-Methyl-2-propanamine could be further studied for its anti-inflammatory properties and potential applications in pharmaceutical testing .

Preparation Methods

The synthesis of Deschloro Tiludronic Acid 2-Methyl-2-propanamine involves multiple steps, starting from methylenediphosphonic acid. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve phosphorylation reactions and subsequent modifications to introduce the 2-methyl-2-propanamine group . Industrial production methods may vary, but they typically follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

Deschloro Tiludronic Acid 2-Methyl-2-propanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Deschloro Tiludronic Acid 2-Methyl-2-propanamine involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in inflammation. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Deschloro Tiludronic Acid 2-Methyl-2-propanamine can be compared with other similar compounds, such as:

Deschloro Tiludronic Acid 2-Methyl-2-propanamine is unique due to its specific chemical modifications, which enhance its anti-inflammatory properties and broaden its range of applications.

Properties

IUPAC Name

[phenylsulfanyl(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6P2S/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXPFBLPDLBNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535982
Record name [(Phenylsulfanyl)methylene]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89987-43-9
Record name [(Phenylsulfanyl)methylene]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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